molecular formula C7H9Cl2N3 B1366951 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine CAS No. 61770-00-1

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Cat. No.: B1366951
CAS No.: 61770-00-1
M. Wt: 206.07 g/mol
InChI Key: JYFSQUKOJVZDJE-UHFFFAOYSA-N
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Description

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a chemical compound with the molecular formula C₇H₉Cl₂N₃ and a molecular weight of 206.07 g/mol . It is a pyrimidine derivative, characterized by the presence of two chlorine atoms and three methyl groups attached to the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine typically involves the chlorination of N,N,5-trimethylpyrimidin-2-amine. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chlorinating agent .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dichloro-2-methylpyrimidine
  • 4,6-dichloro-5-methylpyrimidine
  • 4,6-dichloro-N,N-dimethylpyrimidin-2-amine

Uniqueness

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is unique due to the presence of three methyl groups and two chlorine atoms on the pyrimidine ring. This specific substitution pattern imparts distinct chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFSQUKOJVZDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490620
Record name 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61770-00-1
Record name 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine in synthesizing anti-HIV compounds?

A: this compound serves as a versatile starting material for creating diverse pyrimidine derivatives exhibiting anti-HIV activity. [, ] Two distinct synthetic approaches have been explored:

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